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molecular formula C13H15NO3 B8402919 Methyl 3-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoate

Methyl 3-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoate

Cat. No. B8402919
M. Wt: 233.26 g/mol
InChI Key: YFLOXFHARWJVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09416138B2

Procedure details

Dissolve 3,4-dihydroisoquinolin-1(2H)-one (500 mg, 3.40 mmol) in THF (20 mL) and add sodium hydroxide (274.5 mg, 6.79 mmol) followed by methyl acrylate (438.7 mg, 5.10 mmol) in THF (1 mL). Stir the mixture at ambient temperature for 3 hours; quench with water (20 mL); and then dilute with EtOAc (100 mL). Wash the resulting mixture with brine; dry the organic phase over Na2SO4; filter; and concentrate the filtrate under reduced pressure to provide the title compound as a yellow oil (530 mg, 66.9%). MS (m/z): 234 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
274.5 mg
Type
reactant
Reaction Step Two
Quantity
438.7 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
66.9%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.[OH-].[Na+].[C:14]([O:18][CH3:19])(=[O:17])[CH:15]=[CH2:16]>C1COCC1>[O:11]=[C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][N:2]1[CH2:16][CH2:15][C:14]([O:18][CH3:19])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1(NCCC2=CC=CC=C12)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
274.5 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
438.7 mg
Type
reactant
Smiles
C(C=C)(=O)OC
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quench with water (20 mL)
ADDITION
Type
ADDITION
Details
and then dilute with EtOAc (100 mL)
WASH
Type
WASH
Details
Wash the resulting mixture with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic phase over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
and concentrate the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C1N(CCC2=CC=CC=C12)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 66.9%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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